molecular formula C12H14N4O4S4 B13147340 3,3'-Dithiobis(4-aminobenzenesulfonamide) CAS No. 5332-71-8

3,3'-Dithiobis(4-aminobenzenesulfonamide)

Cat. No.: B13147340
CAS No.: 5332-71-8
M. Wt: 406.5 g/mol
InChI Key: WODKYXIPVKTPQM-UHFFFAOYSA-N
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Description

3,3’-Dithiobis(4-aminobenzenesulfonamide) is a chemical compound with the molecular formula C12H14N4O4S4. It is characterized by the presence of two sulfonamide groups and a disulfide bond linking two benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobis(4-aminobenzenesulfonamide) typically involves the reaction of 4-aminobenzenesulfonamide with a disulfide-forming reagent. One common method is the oxidation of 4-aminobenzenesulfonamide in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3,3’-Dithiobis(4-aminobenzenesulfonamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobis(4-aminobenzenesulfonamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dithiobis(4-aminobenzenesulfonamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting enzymes with disulfide bonds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis(4-aminobenzenesulfonamide) involves its ability to form and break disulfide bonds. This property makes it useful in modulating the redox state of biological molecules, particularly proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dithiobis(4-aminobenzenesulfonamide) is unique due to its dual sulfonamide groups and disulfide bond, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring redox modulation and disulfide bond formation .

Properties

CAS No.

5332-71-8

Molecular Formula

C12H14N4O4S4

Molecular Weight

406.5 g/mol

IUPAC Name

4-amino-3-[(2-amino-5-sulfamoylphenyl)disulfanyl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O4S4/c13-9-3-1-7(23(15,17)18)5-11(9)21-22-12-6-8(24(16,19)20)2-4-10(12)14/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20)

InChI Key

WODKYXIPVKTPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)SSC2=C(C=CC(=C2)S(=O)(=O)N)N)N

Origin of Product

United States

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